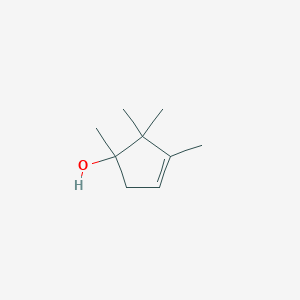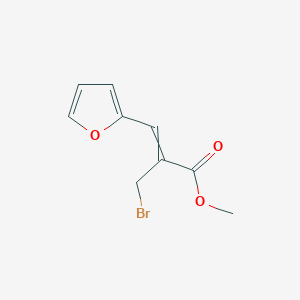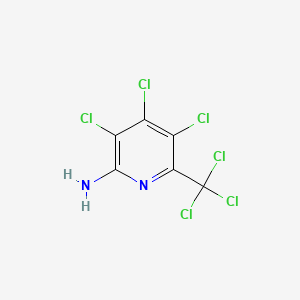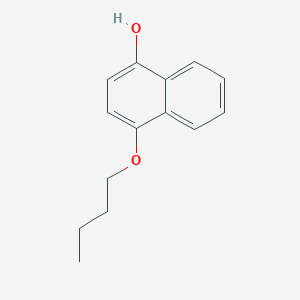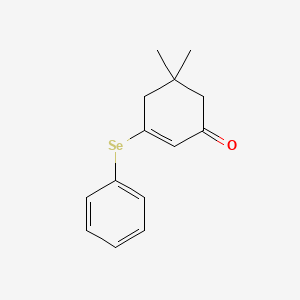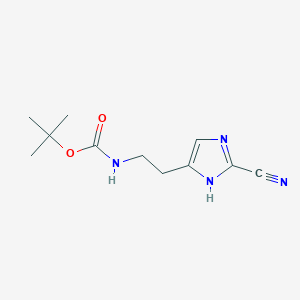![molecular formula C24H25NO3Si B14450143 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 76666-22-3](/img/structure/B14450143.png)
1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organosilicon compound known for its unique structure and versatile applications. This compound belongs to the class of silatranes, which are characterized by a bicyclic framework containing silicon, oxygen, and nitrogen atoms. The presence of phenyl groups adds to its stability and reactivity, making it a valuable compound in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with phenyl-substituted reagents. One common method includes the use of mercury (II) salts (HgX₂) where X can be various substituents like OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br. The reaction proceeds under controlled conditions to afford the corresponding 1-substituted silatranes in good yields .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of reagents and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce various functionalized silatranes .
Applications De Recherche Scientifique
1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other silatranes and organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it effective in various applications. The pathways involved in its mechanism of action depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
- 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine
Comparison: 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other similar compounds. The phenyl groups also contribute to its potential biological activity and applications in various fields. Other similar compounds may have different substituents, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
76666-22-3 |
|---|---|
Formule moléculaire |
C24H25NO3Si |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
1,3,7-triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C24H25NO3Si/c1-4-10-20(11-5-1)23-18-25-16-17-26-29(27-23,22-14-8-3-9-15-22)28-24(19-25)21-12-6-2-7-13-21/h1-15,23-24H,16-19H2 |
Clé InChI |
HDPMHXWZKOIIDS-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OC(CN1CC(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


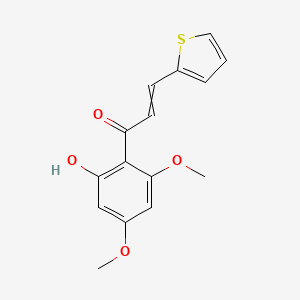

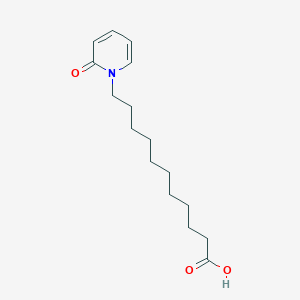

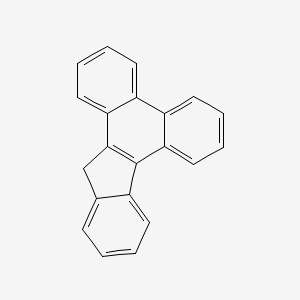
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

